Vesicular Stomatitis Virus Nucleoprotein (52-59)

Immunodominance H-2Kb restriction CTL epitope hierarchy

Vesicular Stomatitis Virus Nucleoprotein (52-59) (VSV-NP52-59, VSV8, sequence RGYVYQGL) is an 8-mer antigenic peptide derived from the nucleocapsid protein of vesicular stomatitis virus. It functions as an H-2Kb restricted immunodominant epitope that elicits a robust cytotoxic T lymphocyte (CTL) response in C57BL/6 mice upon VSV infection.

Molecular Formula C44H66N12O12
Molecular Weight 955.1 g/mol
Cat. No. B15614663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVesicular Stomatitis Virus Nucleoprotein (52-59)
Molecular FormulaC44H66N12O12
Molecular Weight955.1 g/mol
Structural Identifiers
InChIInChI=1S/C44H66N12O12/c1-23(2)18-33(43(67)68)53-36(61)22-51-39(63)30(15-16-34(46)59)54-40(64)32(20-26-9-13-28(58)14-10-26)55-42(66)37(24(3)4)56-41(65)31(19-25-7-11-27(57)12-8-25)52-35(60)21-50-38(62)29(45)6-5-17-49-44(47)48/h7-14,23-24,29-33,37,57-58H,5-6,15-22,45H2,1-4H3,(H2,46,59)(H,50,62)(H,51,63)(H,52,60)(H,53,61)(H,54,64)(H,55,66)(H,56,65)(H,67,68)(H4,47,48,49)/t29-,30-,31-,32-,33-,37-/m0/s1
InChIKeyJJIXGGRYEUBGKS-HLRRNAAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Vesicular Stomatitis Virus Nucleoprotein (52-59): An Immunodominant H-2Kb Restricted Epitope for CD8+ T Cell Research


Vesicular Stomatitis Virus Nucleoprotein (52-59) (VSV-NP52-59, VSV8, sequence RGYVYQGL) is an 8-mer antigenic peptide derived from the nucleocapsid protein of vesicular stomatitis virus [1]. It functions as an H-2Kb restricted immunodominant epitope that elicits a robust cytotoxic T lymphocyte (CTL) response in C57BL/6 mice upon VSV infection [2]. The peptide forms a stable complex with the mouse MHC class I molecule H-2Kb, which is structurally analogous to human HLA class I molecules, and is presented to CD8+ T cells to trigger antigen-specific immune activation [3]. The peptide's recognition by T cell receptors (TCRs) has been extensively characterized, revealing that a highly heterogeneous TCR repertoire can recognize this single peptide-MHC complex [4].

Why Vesicular Stomatitis Virus Nucleoprotein (52-59) Cannot Be Substituted with Other Class I Epitopes in H-2Kb Assays


Substituting VSV-NP52-59 with other viral H-2Kb epitopes (e.g., Sendai virus NP324-332) or model peptides (e.g., OVA SIINFEKL) fails to produce equivalent experimental outcomes due to fundamental differences in MHC restriction specificity and TCR recognition. VSV-NP52-59 is restricted by H-2Kb [1], whereas certain alternative epitopes like OVA SIINFEKL exhibit distinct restriction patterns that preclude direct functional comparison in H-2Kb systems. Moreover, the anchor residue configuration of VSV-NP52-59—utilizing Tyr-3, Tyr-5, and Leu-8 for groove anchoring and Arg-1 as a key TCR contact residue—is uniquely structured compared to Sendai NP324-332 (nonamer FAPGNYPAL) which employs a distinct binding motif [2]. Single conservative substitutions within the VSV8 peptide sequence are sufficient to alter TCR-MHC recognition contacts [3], demonstrating that even minor sequence variations among related peptides produce functionally non-equivalent immunological readouts. The following quantitative evidence substantiates why this specific peptide, rather than generic alternatives, must be prioritized for H-2Kb restricted T cell studies.

Quantitative Differentiation Evidence for Vesicular Stomatitis Virus Nucleoprotein (52-59) Against Comparator Epitopes


Immunodominance of VSV-NP52-59 in H-2Kb Mice: Quantitative CTL Response Exclusivity

In H-2Kb mice infected with VSV, the CTL response is directed exclusively against the VSV-NP52-59 immunodominant epitope, with no detectable response against subdominant epitopes from the same viral nucleoprotein. This immunodominance has been validated across multiple studies; for example, Van Bleek and Nathenson (1990) demonstrated that this single octapeptide accounts for the entirety of the H-2Kb restricted anti-VSV CTL response [1]. In contrast, Sendai virus NP324-332, while also an H-2Kb epitope, exhibits a distinct immunodominance profile in Sendai virus infection [2]. The exclusive targeting of VSV-NP52-59 enables it to serve as a clean, monospecific readout in T cell assays without confounding responses to subdominant epitopes that may arise with other viral peptide models.

Immunodominance H-2Kb restriction CTL epitope hierarchy

Anchor Residue Configuration of VSV-NP52-59: Structural Basis for H-2Kb Binding Specificity

The binding of VSV-NP52-59 to H-2Kb is mediated by a specific anchor residue configuration that differs fundamentally from comparator epitopes. Shibata et al. (1992) demonstrated that VSV-NP52-59 is anchored into the H-2Kb groove by the side chains of three amino acids—Tyr-3, Tyr-5, and Leu-8—along with the main-chain atoms of the amino terminus [1]. In contrast, Sendai virus NP324-332 (FAPGNYPAL) utilizes Tyr-6 and Leu-9 as buried anchors, with Phe-1 and Asn-5 exposed upward [2]. This distinct anchoring configuration confers unique MHC binding stability and TCR recognition characteristics that cannot be replicated by alternative H-2Kb binding peptides.

MHC class I binding Peptide anchor residues H-2Kb groove

VSV-NP52-59 Functional Integrity vs Mutant Variants: Quantified Loss of TCR Recognition

Single conservative amino acid substitutions in VSV-NP52-59 produce measurable loss of TCR recognition and CTL activation. Manning et al. (1998) systematically analyzed the effects of point mutations in the TCR CDR3β loop on recognition of wild-type VSV8 versus VSV8 variants with single amino acid replacements at TCR-exposed residues [1]. Mutations at specific CDR3β positions abrogated recognition entirely, while mutations at other positions altered the recognition pattern over a broad area of the MHC/peptide surface. Additionally, studies of VSV8 variants carrying single replacements at residues known to be exposed to the TCR demonstrated that even conservative substitutions are sufficient to alter the recognition contacts between cross-reactive TCRs and the MHC molecule [2].

TCR recognition Peptide variants CTL activation

VSV-NP52-59 as a Negative Control Peptide in Tumor Antigen Studies: Functional Baseline Validation

VSV-NP52-59 serves as a validated negative control (irrelevant peptide) in tumor antigen presentation studies due to its established lack of cross-reactivity with tumor-derived epitopes. In a study by Zhang et al. (2008), MC38 tumor cells pulsed with the VSV-NP52-59 (RGYVYQGL) control peptide exhibited negligible CTL activity, whereas the same cells pulsed with relevant tumor epitopes showed robust lysis [1]. This functional baseline—consistently near-zero CTL activation in tumor models—provides a validated negative reference point against which to measure antigen-specific responses. Comparable control peptides (e.g., OVA SIINFEKL in non-OVA systems) may exhibit variable background due to differences in MHC binding or unintended cross-reactivity.

Control peptide Irrelevant epitope T cell assay validation

Commercial Specification Benchmarks: VSV-NP52-59 Quality and Purity for Reproducible Research

Commercially available VSV-NP52-59 from multiple reputable vendors adheres to defined quality specifications that ensure batch-to-batch reproducibility. JPT Peptide Technologies supplies VSV-NP52-59 (H-RGYVYQGL-OH) with purity exceeding 90% as determined by HPLC/MS [1]. Solarbio offers the peptide with purity ≥95% and molecular weight specification of 955.08 g/mol [2]. MedChemExpress provides the peptide with full analytical characterization including CAS 132326-74-0, molecular formula C44H66N12O12, and validated biological activity in CTL activation assays . These commercial specifications provide procurement benchmarks against which to evaluate supplier offerings and ensure experimental reproducibility.

Peptide quality control HPLC purity Procurement specification

Optimal Research and Industrial Applications for Vesicular Stomatitis Virus Nucleoprotein (52-59)


Antigen-Specific CD8+ T Cell Stimulation in ELISPOT, ICS, and Cytotoxicity Assays

VSV-NP52-59 is optimally employed as a defined antigenic stimulus for quantifying CD8+ T cell responses in functional assays including ELISPOT (IFN-γ secretion), intracellular cytokine staining (ICS), and 51Cr-release cytotoxicity assays [1]. Its exclusive H-2Kb immunodominance ensures that T cell activation measured reflects a monospecific response, eliminating confounding signals from subdominant epitopes that occur with multi-epitope viral lysates or complex antigen mixtures. The peptide is suitable for ex vivo stimulation of splenocytes from VSV-infected or VV-VSV-NP52-59 immunized C57BL/6 mice [2].

H-2Kb Tetramer Staining for Enumeration of Antigen-Specific CD8+ T Cells

VSV-NP52-59 complexed with H-2Kb in tetrameric form enables precise flow cytometric enumeration of antigen-specific CD8+ T cell populations. Commercially available H-2Kb/VSV NP tetramers (e.g., MBL TS-M529-1, PE-conjugated) allow direct ex vivo quantification of VSV-NP52-59 specific T cells without requiring in vitro expansion [1]. The tetramer binding specificity is validated by the mean percentage (± SD) of tetramer+CD8+ cells detectable in spleen following VSV infection [2], providing a quantitative benchmark for assay validation.

Validated Negative Control for Tumor Antigen Presentation Studies

VSV-NP52-59 serves as a validated irrelevant peptide control in tumor immunology studies where the antigen of interest is a tumor-derived epitope. Its demonstrated negligible CTL activity when pulsed onto tumor cells [1] provides a functional baseline against which tumor antigen-specific responses can be compared. This application is particularly valuable in cross-presentation studies where dendritic cell priming of tumor-specific T cells must be discriminated from non-specific activation [2].

Cross-Presentation Pathway Analysis in Dendritic Cell Biology

VSV-NP52-59 is extensively used as a model antigen for studying MHC class I cross-presentation pathways in dendritic cells. The peptide's well-characterized H-2Kb binding [1] and defined TCR recognition profile [2] make it an ideal tool for dissecting the molecular requirements for TAP-dependent versus TAP-independent cross-presentation [3]. Studies have employed VSV-NP52-59 to demonstrate that CD74-dependent endolysosomal pathways contribute to MHC class I cross-presentation [4], establishing this peptide as a validated reagent for antigen processing pathway interrogation.

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